

# Impact of linker length on ternary complex formation with VHL

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## Compound of Interest

Compound Name: *trans-VH 101-Thiol-C-cyclohexane-p-C-OTs*

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## Technical Support Center: VHL-Recruiting PROTACs

This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of linker length and composition in the formation of productive ternary complexes with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

### Section 1: Frequently Asked Questions (FAQs)

#### Q1: Why is the linker in a VHL-recruiting PROTAC more than just a spacer?

The linker is a critical determinant of a PROTAC's success, influencing everything from its physicochemical properties to its biological activity.<sup>[1][2]</sup> Its length and chemical makeup dictate the relative orientation and proximity of the target Protein of Interest (POI) and the VHL E3 ligase within the ternary complex.<sup>[3]</sup> An optimal linker facilitates favorable protein-protein interactions between the POI and VHL, which is essential for the stability of the ternary complex and subsequent ubiquitination.<sup>[3][4]</sup> Furthermore, the linker's composition significantly impacts crucial drug-like properties such as cell permeability and solubility, which are often challenging for VHL-based PROTACs.<sup>[5][6][7]</sup>

## Q2: Is there a universal "optimal" linker length for all VHL-based PROTACs?

No, there is no single optimal linker length. The ideal length must be determined empirically for each specific POI-E3 ligase pair.<sup>[1][3][8]</sup> A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously.<sup>[9]</sup> Conversely, a linker that is too long can lead to unproductive binding conformations or an increase in the "hook effect," where the formation of binary complexes is favored over the productive ternary complex.<sup>[3][9]</sup> Studies have shown wide-ranging optimal lengths, from 12 to over 29 atoms, depending on the specific target system.<sup>[1][8]</sup>

## Q3: What is "cooperativity" in the context of ternary complex formation, and how does the linker influence it?

Cooperativity ( $\alpha$ ,  $\alpha$ ) is a quantitative measure of the impact that the binding of one protein (e.g., the POI) to the PROTAC has on the PROTAC's affinity for the second protein (VHL). It is a key indicator of the stability of the ternary complex.<sup>[10][11]</sup>

- Positive Cooperativity ( $\alpha > 1$ ): The formation of the POI-PROTAC binary complex increases the affinity for VHL. This is highly desirable and often correlates with potent degradation.
- No Cooperativity ( $\alpha = 1$ ): The binding events are independent.
- Negative Cooperativity ( $\alpha < 1$ ): The binding of the first protein decreases the affinity for the second, indicating an unstable or unfavored ternary complex.

The linker's length and rigidity directly modulate the protein-protein interface between the POI and VHL, thereby controlling the degree of cooperativity.<sup>[12]</sup> Measuring cooperativity is a crucial step in linker optimization.<sup>[13][14]</sup>

## Q4: What is the "hook effect" and how can linker design mitigate it?

The hook effect describes the observation where the degradation efficiency of a PROTAC decreases at higher concentrations.<sup>[11][13]</sup> This occurs because at excessive PROTAC

concentrations, the formation of non-productive binary complexes (POI-PROTAC and VHL-PROTAC) is favored, sequestering the components needed to form the productive POI-PROTAC-VHL ternary complex.<sup>[3][11]</sup> While the hook effect is an inherent property of three-body systems, a well-designed linker that promotes high cooperativity can help establish a wider effective concentration range before the hook effect becomes dominant.

## Section 2: Troubleshooting Guide

### Problem: My PROTAC binds to the target protein and VHL individually but fails to induce degradation in cells.

- Possible Cause 1: Suboptimal Ternary Complex Formation. The linker length or composition may not allow for a stable or productive ternary complex, even if binary binding is observed. The orientation of the POI relative to VHL is critical for positioning a surface-accessible lysine for ubiquitination.<sup>[15][16]</sup>
  - Suggested Solution: Synthesize and test a series of PROTACs with systematically varied linker lengths and compositions (e.g., PEG, alkyl chains of different atom counts).<sup>[8]</sup> Use biophysical assays like SPR or ITC to quantify ternary complex formation and cooperativity for each variant.<sup>[10][13]</sup>
- Possible Cause 2: Poor Cell Permeability. VHL-recruiting PROTACs are often large and polar, leading to poor passive diffusion across the cell membrane.<sup>[5][6][7]</sup> This is a common reason for discrepancies between biochemical and cellular activity.
  - Suggested Solution: Analyze the linker's physicochemical properties. Consider strategies to improve permeability, such as replacing an amide with an ester, or designing linkers that can adopt folded, less polar conformations in a nonpolar environment.<sup>[6][7]</sup>
- Possible Cause 3: Stable but Non-Productive Complex. It is possible to form a highly stable ternary complex that does not lead to degradation. This can happen if the linker architecture holds the target protein in an orientation where no lysine residues are within reach of the E2 ubiquitin-conjugating enzyme associated with the VHL complex.<sup>[15][16]</sup>
  - Suggested Solution: If biophysical data confirms a stable complex but degradation is absent, structural biology (X-ray crystallography, Cryo-EM) or computational modeling may

be necessary to understand the geometry of the ternary complex and guide the redesign of the linker exit vectors.[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Section 3: Data Presentation & Experimental Protocols

### Data Summary: Impact of Linker Length on PROTAC Activity

The relationship between linker length and degradation potency is often parabolic. The table below illustrates a representative trend for a hypothetical VHL-based PROTAC targeting Protein X, based on common observations in the literature.[\[1\]](#)[\[8\]](#)

PROTAC Variant	Linker Type & Length (atoms)	Ternary Complex KD (nM) (via SPR)	Cooperativity ( $\alpha$ )	Cellular DC50 (nM)
PROTAC-A	PEG2 (8 atoms)	150	0.8	>1000
PROTAC-B	PEG3 (11 atoms)	45	2.5	250
PROTAC-C	PEG4 (14 atoms)	12	15.2	35
PROTAC-D	PEG5 (17 atoms)	28	8.1	120
PROTAC-E	PEG6 (20 atoms)	90	3.0	600

Note: Data is illustrative. KD = Dissociation Constant; DC50 = half-maximal degradation concentration. Optimal performance is observed with the 14-atom linker (PROTAC-C), which shows the strongest ternary complex affinity, highest cooperativity, and most potent cellular degradation.

### Experimental Protocols

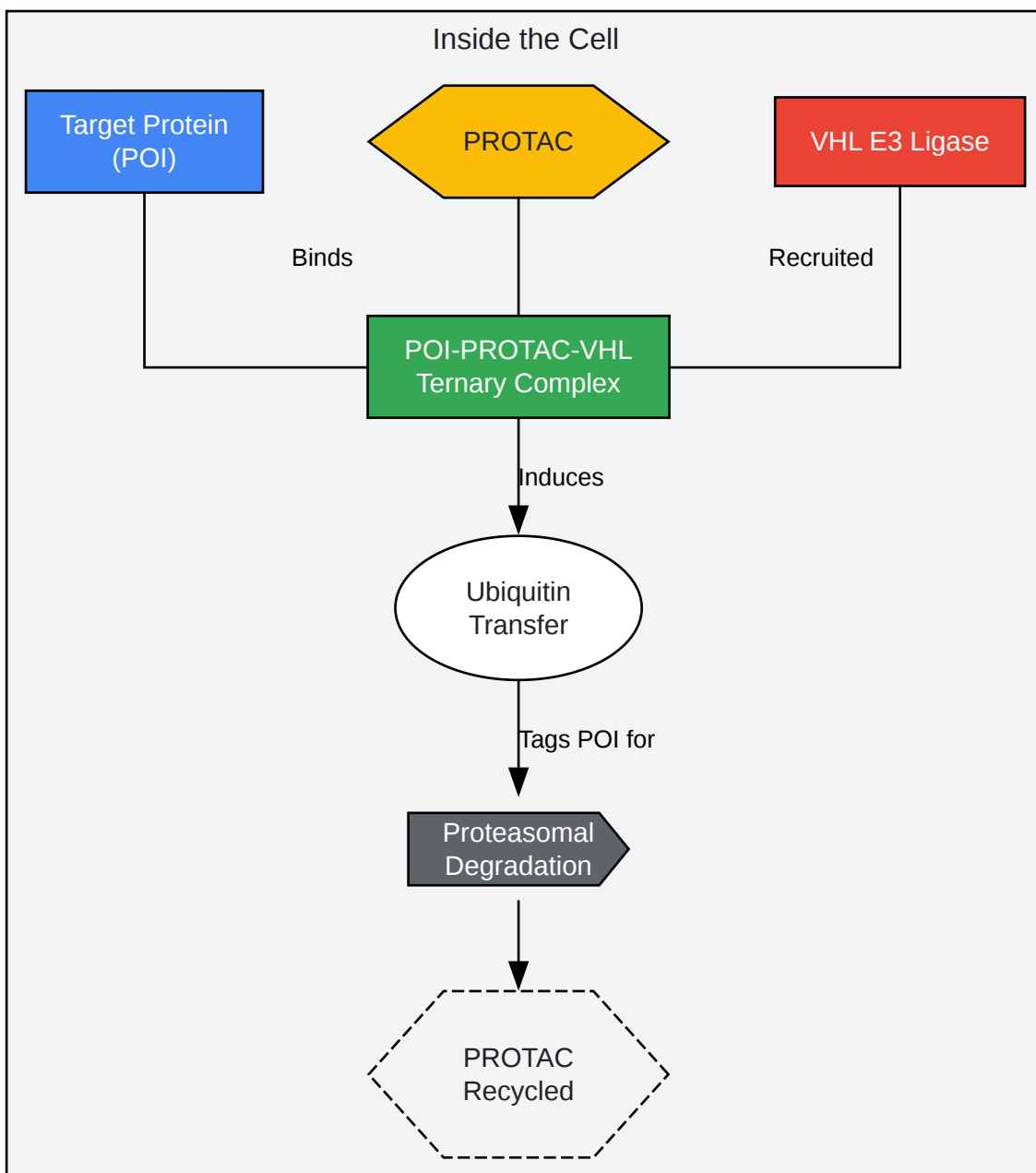
This protocol provides a high-level workflow to measure the kinetics and affinity of ternary complex formation.[\[13\]](#)[\[14\]](#)

- Immobilization: Immobilize the biotinylated VHL-ElonginB-ElonginC (VCB) complex onto a streptavidin-coated sensor chip.
- Binary Binding (PROTAC to VHL): Flow a series of concentrations of the PROTAC over the VCB-immobilized surface to determine the binary KD of the PROTAC-VHL interaction.
- Ternary Complex Binding: Prepare a series of solutions containing a fixed, near-saturating concentration of the target POI and varying concentrations of the PROTAC.
- Kinetic Analysis: Flow the POI-PROTAC mixtures over the VCB-immobilized surface. The binding response will reflect the formation of the ternary complex. Use a kinetic model (e.g., single-cycle kinetics) to determine the association rate ( $k_{on}$ ), dissociation rate ( $k_{off}$ ), and the ternary complex dissociation constant (KD).[\[13\]](#)
- Calculate Cooperativity ( $\alpha$ ): Use the formula:  $\alpha = (\text{Binary KD of PROTAC-VHL}) / (\text{Ternary KD of POI-PROTAC-VHL})$ .

This protocol allows for the real-time measurement of PROTAC-induced protein-protein interactions inside living cells.[\[20\]](#)

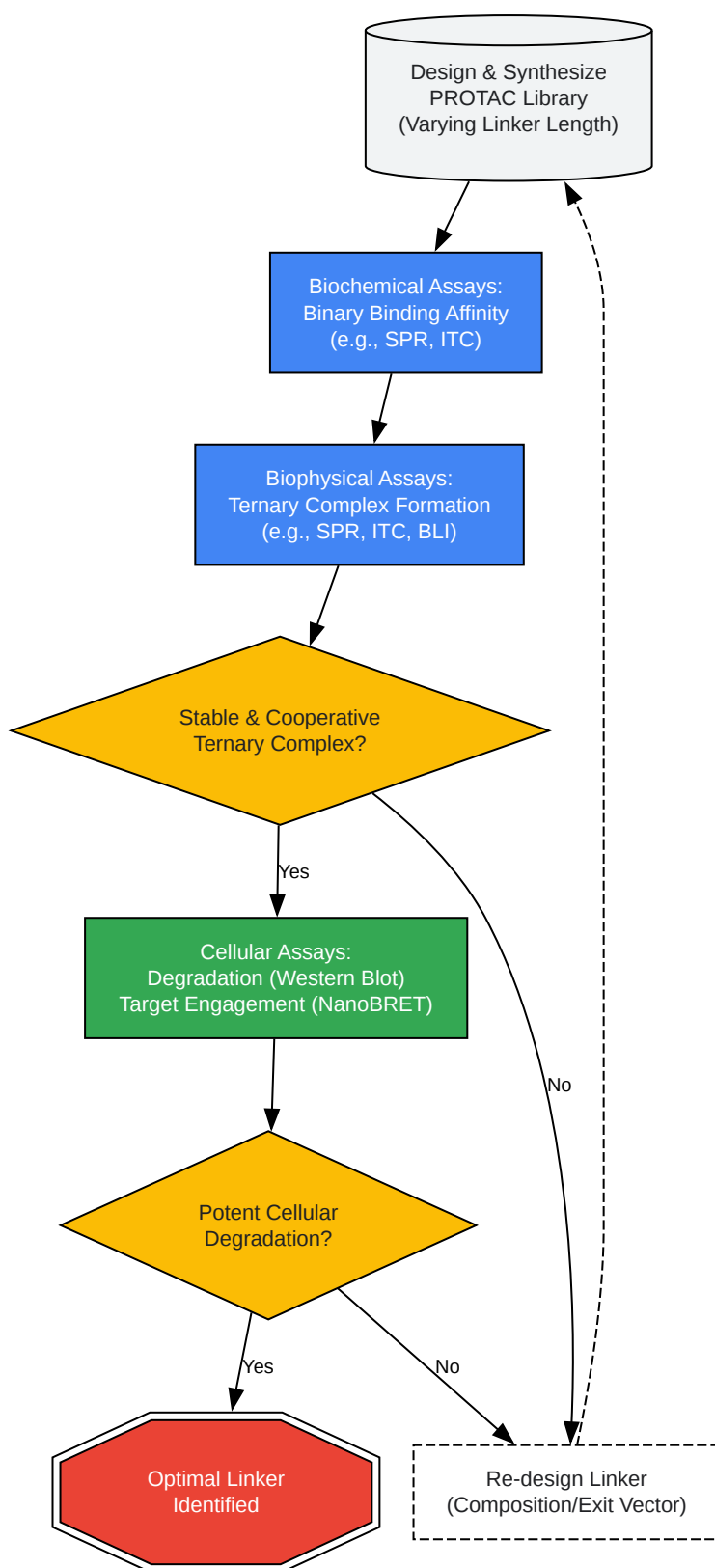
- Cell Line Preparation: Co-transfect cells to express the target POI fused to a HaloTag® and the VHL protein fused to a NanoLuc® luciferase.
- Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cell culture medium. This fluorescent ligand will covalently bind to the HaloTag®-POI fusion, serving as the energy acceptor. The NanoLuc®-VHL fusion acts as the energy donor.
- PROTAC Addition: Dispense cells into a multi-well plate and add the PROTAC at various concentrations.
- Measurement: Add the NanoLuc® substrate (furimazine) to the cells. Read both the donor (460 nm) and acceptor (618 nm) emission signals.
- Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the ratio upon PROTAC addition indicates the formation of the ternary complex, bringing the NanoLuc® donor and the fluorescent acceptor into close proximity. This assay can be run in either endpoint or real-time kinetic formats.[\[20\]](#)

## Section 4: Visualizations



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Caption: General mechanism of action for a VHL-recruiting PROTAC.



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Caption: Experimental workflow for optimizing PROTAC linker length.

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